molecular formula C9H8N2O2S B566949 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1256833-38-1

4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B566949
CAS No.: 1256833-38-1
M. Wt: 208.235
InChI Key: NNRSUCDPUGECST-UHFFFAOYSA-N
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Description

4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a carboxylic acid group at the 2-position and a methylthio substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the methylthio group and the carboxylic acid functionality. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include large-scale reactions with efficient purification steps to isolate the desired product. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)pyridine-3-carboxylic acid: Shares a similar methylthio and carboxylic acid functionality but differs in the core structure.

    4-arylthieno[2,3-b]pyridine-2-carboxamides: Contains a thieno[2,3-b]pyridine core with similar functional groups.

Uniqueness

4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific arrangement of functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-14-7-2-3-10-8-5(7)4-6(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRSUCDPUGECST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C=C(NC2=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721427
Record name 4-(Methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256833-38-1
Record name 4-(Methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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